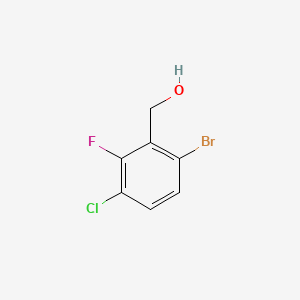

(6-Bromo-3-chloro-2-fluorophenyl)methanol

Description

Significance of Halogenation in Contemporary Organic Chemistry

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a fundamental and powerful tool in contemporary organic chemistry. uni.lubldpharm.com The incorporation of halogens can dramatically alter a molecule's physical, chemical, and biological properties. uni.lu Halogen atoms are highly electronegative, and their presence can influence the electronic environment of a molecule, affecting its reactivity and stability. bldpharm.com

The strategic placement of halogens is crucial in various sectors, including pharmaceuticals, agrochemicals, and materials science. uni.luchemicalbook.com For instance, halogenation can enhance the lipophilicity of a drug candidate, which affects its ability to cross cell membranes. uni.lu Furthermore, the carbon-halogen bond can serve as a reactive handle, allowing for subsequent chemical modifications through various cross-coupling reactions, thereby opening pathways to a diverse array of more complex structures. biotechnolabs.com This versatility makes halogenated compounds indispensable intermediates in multi-step syntheses. biotechnolabs.comaobchem.com

The impact of halogenation is evident in the vast number of commercial products that contain halogens. From flame retardants and polymers like polyvinyl chloride (PVC) to a wide range of life-saving medicines and crop-protecting agents, the applications of halogenated organic compounds are widespread and critical to modern technology and health. bldpharm.combiotechnolabs.comaobchem.com

Strategic Role of Halogenated Benzylic Alcohols as Versatile Synthetic Intermediates

Within the broad class of halogenated organic compounds, halogenated benzylic alcohols, also known as halogenated aryl methanols, are particularly valuable as synthetic intermediates. These molecules possess two key functional groups that can be selectively manipulated: the hydroxyl (-OH) group and the carbon-halogen (C-X) bonds on the aromatic ring.

The benzylic hydroxyl group can be easily converted into other functional groups. For example, it can be oxidized to form the corresponding aldehyde or carboxylic acid, or it can be substituted to introduce other nucleophiles. The benzylic position is inherently reactive, facilitating reactions such as substitution and elimination. google.com The presence of halogens on the aromatic ring provides additional sites for synthetic modification. These halogen atoms can participate in a wide variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.

This dual reactivity allows chemists to use halogenated benzylic alcohols as versatile scaffolds. A synthetic strategy might first involve a reaction at the benzylic alcohol position, followed by a cross-coupling reaction at one of the halogenated sites on the aromatic ring, or vice versa. This strategic flexibility enables the efficient and controlled construction of complex molecular architectures from a relatively simple starting material.

Structural Elucidation and Core Research Focus on (6-Bromo-3-chloro-2-fluorophenyl)methanol

The specific compound of interest, this compound, is a prime example of a polyhalogenated aryl methanol (B129727). Its structure features a phenyl ring substituted with three different halogen atoms—bromine, chlorine, and fluorine—as well as a methanol group. The precise arrangement of these substituents dictates its unique chemical properties and potential reactivity.

A core focus of research into such a compound involves understanding its precise three-dimensional structure and the electronic effects of its substituents. The combination of bromine, chlorine, and fluorine at specific positions (6, 3, and 2, respectively) creates a distinct electronic and steric environment on the aromatic ring, which will influence the reactivity of both the ring itself and the benzylic alcohol.

Despite its potential as a synthetic intermediate, a review of available scientific literature indicates a notable lack of published research specifically detailing the synthesis or applications of this compound. uni.lu It is primarily cataloged in chemical supplier databases and chemical information repositories. The available data is focused on its structural and basic physicochemical properties. This suggests that while it is available for research purposes, its specific utility in multi-step synthetic pathways has not yet been extensively explored or reported in peer-reviewed journals. Therefore, the core research focus remains on its fundamental properties and its potential, rather than demonstrated, applications in advanced organic synthesis.

Below are tables detailing the structural and identifying information for this compound, compiled from available chemical databases. uni.lu

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₇H₅BrClFO |

| IUPAC Name | This compound |

| InChI | InChI=1S/C7H5BrClFO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 |

| InChIKey | GVWAPEOEFOERPI-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1Cl)F)CO)Br |

| CAS Number | 1449008-28-9 |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Monoisotopic Mass | 237.91963 Da |

| XlogP | 2.5 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-bromo-3-chloro-2-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWAPEOEFOERPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501274754 | |

| Record name | 6-Bromo-3-chloro-2-fluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501274754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449008-28-9 | |

| Record name | 6-Bromo-3-chloro-2-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449008-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-chloro-2-fluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501274754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-bromo-3-chloro-2-fluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 6 Bromo 3 Chloro 2 Fluorophenyl Methanol

Nucleophilic and Electrophilic Substitution Reactions

The electronic nature of the aromatic ring in (6-Bromo-3-chloro-2-fluorophenyl)methanol is heavily influenced by the inductive effects of the halogen substituents. This, in turn, governs its susceptibility to substitution reactions.

The reactivity of the aryl halides in this compound towards nucleophilic aromatic substitution (SNAr) is a complex interplay of factors. In general, for SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is enhanced by electron-withdrawing groups. Fluorine, being the most electronegative halogen, exerts a strong inductive effect that stabilizes this intermediate, making the carbon atom it is attached to more susceptible to nucleophilic attack. stackexchange.com Consequently, in many polyfluorinated aromatic compounds, fluorine is more readily displaced than other halogens like chlorine or bromine in SNAr reactions. stackexchange.comnih.gov This is contrary to the leaving group ability (I > Br > Cl > F), which is more critical in SN1 or SN2 reactions. stackexchange.com

The strong inductive effect of multiple fluorine atoms makes the ring carbons highly positive and thus susceptible to attack by strong nucleophiles. nih.gov For polyfluoroarenes, reactions with nucleophiles such as hydroxides, alkoxides, and amines typically result in the substitution of a fluorine atom. nih.govnih.gov The position of substitution is also directed by the substituents present. In the case of this compound, the fluorine at the C2 position is ortho to the electron-withdrawing bromo and chloro groups (relative to the hydroxymethyl group), which could activate it towards nucleophilic attack.

Electrophilic aromatic substitution on such a highly substituted and electron-deficient ring is generally difficult. The cumulative electron-withdrawing effects of the three halogen atoms deactivate the ring towards attack by electrophiles.

| Halogen | Electronegativity (Inductive Effect) | C-X Bond Strength (kJ/mol) | Typical SNAr Reactivity |

|---|---|---|---|

| F | 3.98 | ~544 | High (stabilizes Meisenheimer complex) |

| Cl | 3.16 | ~406 | Moderate |

| Br | 2.96 | ~339 | Low |

| I | 2.66 | ~272 | Very Low |

The benzylic alcohol group in this compound is a versatile handle for a variety of chemical transformations, allowing for its conversion into other key functional groups.

Oxidation to Aldehydes and Ketones: The oxidation of primary benzylic alcohols to aldehydes is a fundamental transformation in organic synthesis. libretexts.org Various methods can be employed to achieve this conversion selectively, avoiding over-oxidation to the carboxylic acid. libretexts.org Green chemistry protocols, such as photochemical aerobic oxidation using catalysts like Eosin Y or thioxanthenone with air or O₂ as the oxidant, have proven effective for converting a range of benzyl (B1604629) alcohols to their corresponding aldehydes under mild conditions. rsc.orgacs.orgacs.org Other systems, including those based on copper/TEMPO or iron salts, also facilitate the efficient aerobic oxidation of benzylic alcohols. organic-chemistry.org The electronic properties of the aromatic ring can influence the reaction; substrates with electron-donating groups often show higher conversion rates than those with electron-withdrawing groups. acs.org Given the electron-deficient nature of the ring in this compound, reaction conditions would need to be optimized.

Conversion to Benzylic Halides: The hydroxyl group of a benzylic alcohol can be substituted by a halogen to form a benzylic halide, which is a highly reactive intermediate for further nucleophilic substitution or cross-coupling reactions. This transformation can be achieved by reacting the alcohol with hydrogen halides (HX). libretexts.orgmasterorganicchemistry.com The reactivity order for hydrogen halides is HI > HBr > HCl. libretexts.org The reaction is acid-catalyzed, involving protonation of the hydroxyl group to form a good leaving group (H₂O). libretexts.orglibretexts.org For benzylic alcohols, the mechanism often proceeds through an SN1 pathway involving the formation of a resonance-stabilized benzylic carbocation. libretexts.orglibretexts.org Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for converting primary and secondary alcohols to the corresponding chlorides and bromides, often under milder conditions than concentrated HX. libretexts.orgresearchgate.net

| Transformation | Product Functional Group | Typical Reagents | General Mechanism |

|---|---|---|---|

| Oxidation | Aldehyde | PCC, MnO₂, Eosin Y/light/O₂, TEMPO/Cu | Oxidation |

| Halogenation | Benzylic Chloride | HCl, SOCl₂ | SN1 or SN2 |

| Halogenation | Benzylic Bromide | HBr, PBr₃ | SN1 or SN2 |

Cross-Coupling Reactions and Carbon-Carbon Bond Formation

The halogenated aryl structure of this compound makes it an ideal substrate for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, are cornerstones of modern organic synthesis. nobelprize.orgnih.gov For polyhalogenated substrates, the key challenge and opportunity lie in achieving chemoselectivity. The reactivity of carbon-halogen bonds in the oxidative addition step, which is typically the first step in the catalytic cycle, generally follows the order C-I > C-OTf > C-Br > C-Cl > C-F. acs.orgnih.gov

This reactivity trend allows for selective coupling at the most reactive site. In this compound, the C-Br bond is significantly more reactive than the C-Cl and C-F bonds in typical palladium-catalyzed reactions. Therefore, a Suzuki-Miyaura coupling with an arylboronic acid would be expected to occur selectively at the C6-Br position, leaving the chloro and fluoro substituents intact for potential subsequent transformations. acs.orgyoutube.comresearchgate.net Similarly, in a Heck reaction, which couples aryl halides with alkenes, the C-Br bond would be the preferred site of reaction. libretexts.orgorganic-chemistry.org The choice of palladium catalyst, ligand, and reaction conditions can be fine-tuned to control selectivity and achieve high yields. nih.govacs.orgnih.gov

While palladium catalysis is prevalent, other transition metals are also effective for cross-coupling reactions. Copper-mediated reactions, particularly the Ullmann condensation, are historically significant and continue to be developed for the formation of C-C, C-N, C-O, and C-S bonds. wikipedia.orgbyjus.com The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl, often requiring harsh conditions. byjus.comorganic-chemistry.org Ullmann-type reactions, or condensations, couple an aryl halide with a nucleophile (e.g., an alcohol, amine, or thiol) and generally require high temperatures and polar solvents. wikipedia.org

Modern copper-catalyzed systems often use ligands to facilitate the reaction under milder conditions. These reactions can be complementary to palladium-catalyzed methods. For instance, copper catalysis can be effective for the arylation of N-H and O-H containing compounds. cdnsciencepub.comacs.org Directing groups on the aryl halide substrate can also enable or accelerate copper-catalyzed cross-coupling reactions, including fluoroalkylation, by facilitating the typically slow oxidative addition step with less reactive aryl bromides and chlorides. nih.gov

The synthesis of chiral molecules containing fluorinated stereocenters is of great interest, particularly in medicinal chemistry. rsc.org Asymmetric arylation provides a direct route to such compounds. Transition metal catalysis, using chiral ligands to control the enantioselectivity, is a primary strategy. rsc.org

Rhodium-catalyzed asymmetric arylation of certain substrates, such as N-sulfonyl diketimines, with arylboronic acids has been achieved with high enantioselectivity using planar-chiral phosphine-olefin ligands. researchgate.netacs.org The presence of highly fluorinated groups on the phosphine (B1218219) ligand can improve enantioselectivities. researchgate.net Palladium-catalyzed asymmetric allylic alkylation (AAA) is another powerful method where fluorinated substrates can be employed. rsc.orgnih.gov For example, the enantioselective arylation of amides to construct 3-fluoro-3-aryl oxindoles has been reported using palladium catalysts with N-heterocyclic carbene (NHC) ligands. rsc.org The unique properties of fluorine, acting as a leaving group in some contexts or influencing the electronic nature of the substrate, can be leveraged in these asymmetric transformations. nih.govchemrxiv.org

Reductive Dehalogenation Methodologies for Halogenated Aryl Methanols

Reductive dehalogenation is a crucial transformation for halogenated aromatic compounds, serving as a method for both detoxification of environmental pollutants and for the strategic removal of halogen atoms in synthetic chemistry. wikipedia.org For polyhalogenated aryl methanols like this compound, the key challenge is achieving chemoselectivity—the removal of one type of halogen in the presence of others. The reactivity of carbon-halogen bonds towards reduction generally follows the order C-I > C-Br > C-Cl > C-F, which corresponds to the inverse order of their bond dissociation energies. science.gov

Several methodologies are applicable for the dehalogenation of halogenated aryl methanols:

Catalytic Hydrogenation: This is a widely used and effective method for the reductive cleavage of carbon-halogen bonds. Palladium on carbon (Pd/C) is a common catalyst, often used with a hydrogen source like hydrogen gas (H₂), formate (B1220265) salts, or sodium hypophosphite. organic-chemistry.org The reaction conditions can be tuned to achieve selectivity. For instance, C-Br bonds can often be selectively reduced in the presence of C-Cl bonds under milder conditions or with lower catalyst loadings. organic-chemistry.org The C-F bond is typically the most resistant to hydrogenolysis.

Metal-Based Reduction Systems: The use of alkali metals, such as sodium or calcium, in the presence of a lower alcohol like methanol (B129727) or isopropanol, provides a potent system for the reductive dehalogenation of a wide variety of polyhaloaromatics. google.com Another approach involves titanium-based catalysts, such as Cp₂TiCl₂ activated by a silane, which can effect sequential deoxygenation and dehalogenation of halo-substituted benzylic alcohols. chemrxiv.org Mechanistic studies suggest that dehalogenation often occurs subsequent to the deoxygenation of the benzylic alcohol. chemrxiv.org

Nucleophilic Aromatic Substitution with Hydride: In some systems, reductive dehalogenation can proceed via a nucleophilic aromatic substitution (SₙAr) mechanism where a hydride ion (H⁻) acts as the nucleophile. researchgate.net The presence of electron-withdrawing groups on the aromatic ring can facilitate this pathway. For chlorinated and brominated aromatics, the mechanism often involves the addition of the hydride to a carbon atom ortho to the halogen, forming an anionic intermediate, followed by the expulsion of the halide ion. researchgate.net

The selective dehalogenation of this compound would likely see the removal of the bromine atom first, given the lower C-Br bond strength compared to C-Cl and C-F.

Table 1: Comparison of Reductive Dehalogenation Methods for Aryl Halides

| Methodology | Typical Reagents/Catalysts | Selectivity Trend | Advantages | Limitations |

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni; H₂, HCOOH, NaH₂PO₂ | C-Br > C-Cl >> C-F | High efficiency, clean reaction, neutral conditions possible. organic-chemistry.org | Catalyst poisoning, potential for reduction of other functional groups. |

| Dissolving Metal Reduction | Na or Ca in lower alcohols (e.g., CH₃OH, iPrOH) | Generally non-selective | Powerful reduction, can cleave very stable bonds. google.com | Harsh conditions, poor functional group tolerance, safety concerns. |

| Titanocene-Catalyzed Reduction | Cp₂TiCl₂ with silanes (e.g., Me(EtO)₂SiH) | Dependent on conditions | Uses non-precious metals, can effect sequential reactions. chemrxiv.org | May prioritize deoxygenation over dehalogenation. |

| Nucleophilic Hydride Transfer | Strong hydride sources (e.g., NaBH₄ with additives) | Favored by electron-withdrawing groups | Can be effective for activated aryl halides. researchgate.net | Requires specific electronic activation of the ring. |

Intramolecular and Intermolecular Non-Covalent Interactions

The arrangement of molecules in the solid state is governed by a complex network of non-covalent interactions. In halogenated benzylic alcohols, these include strong, classical hydrogen bonds as well as weaker, yet structurally significant, halogen bonds and other van der Waals forces. nih.govmdpi.com

The hydroxyl group of the benzylic alcohol is a primary site for hydrogen bonding, acting as both a donor (O-H) and an acceptor (O:). The presence of halogen atoms, particularly in the ortho position, introduces the possibility of intramolecular interactions that can significantly influence molecular conformation. rsc.orgresearchgate.net

Intramolecular Hydrogen Bonding: For this compound, the fluorine atom is situated ortho to the hydroxymethyl group. This arrangement strongly favors the formation of an intramolecular O-H···F hydrogen bond. nih.gov This interaction creates a five-membered ring, which can lock the hydroxymethyl group into a specific, transiently chiral conformation. rsc.org While organofluorine is a relatively weak hydrogen bond acceptor, the proximity enforced by the aromatic scaffold makes this interaction significant. nih.gov

Intermolecular Hydrogen Bonding: Despite the potential for intramolecular bonding, intermolecular O-H···O hydrogen bonds are a dominant force in the crystal packing of many benzylic alcohols. These interactions often lead to the formation of supramolecular structures, such as homochiral chains where molecules are linked head-to-tail. rsc.org In the case of this compound, a competition exists between the formation of an intramolecular O-H···F bond and an intermolecular O-H···O bond with a neighboring molecule. The final solid-state structure will depend on the delicate energetic balance between these interactions.

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). rsc.org This electrophilic character is concentrated in a region of positive electrostatic potential on the halogen atom, known as a σ-hole, which is located along the axis of the C-X bond. The strength of a halogen bond typically follows the order I > Br > Cl > F, correlating with the polarizability and size of the halogen atom. researchgate.net

In this compound, the bromine and chlorine atoms are the most likely candidates to act as halogen bond donors. They could form intermolecular X···O or X···π interactions, influencing the crystal packing. nih.gov While fluorine is highly electronegative, it is generally a poor halogen bond donor.

The influence of halogen bonding on reactivity is an area of growing interest. By forming a halogen bond with a reactant or catalyst, the molecule's electronic properties can be perturbed. For instance, a halogen bond to an incoming nucleophile could orient its approach to the aromatic ring. Conversely, a Lewis base could form a halogen bond with one of the ring's halogens, increasing the electron density of the ring and potentially altering its susceptibility to electrophilic attack. While hydrogen bonds are typically the dominant directive force in reactions involving hydroxyl groups, the presence of multiple potential halogen bonding sites could play a subtle but important role in modulating the reactivity of this compound. science.govchemistryviews.org

The reactivity of an aromatic ring is profoundly influenced by its substituents, which exert both electronic and steric effects. Halogens are a unique class of substituents because they are deactivating yet ortho, para-directing in electrophilic aromatic substitution. lasalle.edu

Electronic Effects: Halogens exert two opposing electronic effects:

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond network. This effect deactivates the ring, making it less nucleophilic and slower to react with electrophiles compared to benzene (B151609). The strength of the inductive effect is F > Cl > Br. libretexts.org

Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the pi system of the ring. This effect increases the electron density at the ortho and para positions, making them the preferred sites for electrophilic attack. The resonance donation ability is generally F > Cl > Br.

The electronic influence of substituents can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta and para positions. wikipedia.org

Table 2: Hammett Constants (σ) for Relevant Substituents

| Substituent | σ_meta | σ_para | Electronic Effect |

| -F | +0.34 | +0.06 | Strong inductive withdrawal, weak resonance donation |

| -Cl | +0.37 | +0.23 | Strong inductive withdrawal, weak resonance donation |

| -Br | +0.39 | +0.23 | Strong inductive withdrawal, weak resonance donation |

| -CH₂OH | +0.08 | -0.01 | Weakly withdrawing (inductive), weakly donating (hyperconjugation) |

| (Data sourced from compilations of Hammett constants) libretexts.orgnih.govresearchgate.net |

Based on these values, the chlorine (meta to the -CH₂OH) and bromine (para to the -CH₂OH) are both strongly electron-withdrawing, significantly reducing the ring's reactivity towards electrophiles.

Theoretical and Spectroscopic Investigations of 6 Bromo 3 Chloro 2 Fluorophenyl Methanol

Quantum Chemical Computational Methodologies

Quantum chemical methods are instrumental in elucidating the fundamental properties of polyhalogenated organic compounds. These computational tools allow for the detailed exploration of the molecular potential energy surface, identification of stable conformers, and analysis of electronic properties that govern reactivity and intermolecular interactions.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and equilibrium geometries of molecules like (6-Bromo-3-chloro-2-fluorophenyl)methanol due to its favorable balance of computational cost and accuracy. DFT calculations are used to predict a variety of molecular properties, including optimized bond lengths, bond angles, dihedral angles, and vibrational frequencies. nih.govnih.gov

For halogenated benzyl (B1604629) alcohols, DFT methods, such as B3LYP, are frequently employed to locate the minimum energy conformations. nih.govnih.gov The substitution pattern in this compound, with halogens at the 2, 3, and 6 positions, suggests a complex conformational landscape. The primary determinant of this landscape is the rotation around the C(aryl)-C(methylene) bond. DFT calculations can predict the relative energies of different rotamers, which arise from the orientation of the hydroxymethyl group with respect to the substituted phenyl ring. nih.govnih.gov The presence of the ortho-fluorine and ortho-bromo substituents is expected to significantly influence the preferred geometry through steric hindrance and potential intramolecular interactions.

Table 1: Representative DFT-Calculated Geometric Parameters for a Halogenated Benzyl Alcohol Moiety (Note: Data is representative of typical values for ortho-halogenated benzyl alcohols as specific data for this compound is not available in the cited literature.)

| Parameter | Typical Calculated Value |

| C-C (aromatic) | 1.39 - 1.41 Å |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C(aryl)-C(methylene) | ~1.52 Å |

| C-O Bond Length | ~1.43 Å |

| O-H Bond Length | ~0.97 Å |

| C-C-O Bond Angle | ~112° |

| C(aryl)-C-O-H Dihedral Angle | Varies with conformation |

This table is interactive. You can sort and filter the data.

While DFT is a workhorse for geometry optimization, higher-level ab initio methods, such as Møller–Plesset perturbation theory (commonly at the MP2 level), are often used to refine energy calculations and provide a more accurate description of electron correlation effects, which are important for non-covalent interactions. nih.gov For substituted benzyl alcohols, conformational analysis is crucial for understanding their properties. rsc.orgscispace.com

In ortho-halogenated benzyl alcohols, a key conformational feature is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the ortho-halogen (OH···X). rsc.org Ab initio calculations are particularly well-suited to quantify the strength of such weak interactions. For this compound, computations would explore conformers that either maximize or minimize the OH···F and OH···Br interactions. These calculations reveal the relative stability of different conformations, such as those where the OH group is oriented towards or away from the halogen atoms. nih.govrsc.org Studies on similar molecules have shown that ortho-fluorination can significantly influence the conformational landscape and the hydrogen-bond donating capacity of the alcohol group. nih.gov

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is the set of mathematical functions used to build the molecular orbitals. numberanalytics.com For polyhalogenated systems, the selection of an appropriate basis set is particularly important. Pople-style basis sets, such as 6-31G(d,p) or the triple-zeta 6-311G++(d,p), are commonly used for geometry optimizations and frequency calculations in organic molecules. nih.govresearchgate.net

For molecules containing heavy atoms like bromine, it is crucial to include polarization functions (e.g., d,p) to describe the non-spherical nature of electron density and diffuse functions (+) to accurately model weak interactions and anions. numberanalytics.com Correlation-consistent basis sets, such as those developed by Dunning (e.g., cc-pVDZ, aug-cc-pVTZ), are often considered the gold standard for high-accuracy energy calculations, though they are more computationally demanding. nih.gov Validation of the computational model involves comparing calculated properties, such as vibrational frequencies, with available experimental data (e.g., from IR spectroscopy) to ensure the chosen level of theory and basis set are appropriate for the system under study. researchgate.net

Molecular Interactions and Aggregation Studies

The halogen and hydroxyl functional groups in this compound govern its ability to form non-covalent interactions, which dictate its physical properties in the condensed phase, such as its crystal structure and solvation characteristics.

In the solid state or in solution, this compound molecules can interact through several key non-covalent forces. The most significant of these is the intermolecular hydrogen bond (O-H···O), where the hydroxyl group of one molecule acts as a donor to the oxygen of a neighboring molecule. nih.govnih.gov Computational models can quantify the energy of these interactions, typically in the range of 15-25 kJ/mol.

Table 2: Representative Calculated Interaction Energies for Non-Covalent Dimers of Halogenated Aromatic Molecules (Note: Values are illustrative and depend strongly on the specific geometry, level of theory, and basis set used. Specific data for this compound is not available in the cited literature.)

| Interaction Type | Dimer Configuration | Typical Interaction Energy (kJ/mol) |

| Hydrogen Bond | O-H···O | -15 to -25 |

| Halogen Bond | C-Br···O | -10 to -20 |

| Halogen Bond | C-Cl···O | -5 to -15 |

| π-π Stacking | Parallel Displaced | -5 to -12 |

| C-H···π | H on CH₂ to Phenyl Ring | -2 to -8 |

This table is interactive. You can sort and filter the data.

The conformation of a flexible molecule like this compound can be significantly influenced by its solvent environment. nih.gov In the gas phase, intramolecular forces dominate. However, in solution, the solute's interactions with solvent molecules can stabilize or destabilize certain conformers. whiterose.ac.ukrsc.org

Computational chemistry addresses solvation effects primarily through implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is an efficient way to capture bulk electrostatic effects. q-chem.com These models are useful for predicting how a solvent's polarity might shift the conformational equilibrium. For instance, a polar solvent would be expected to stabilize conformers with a larger dipole moment and may disrupt weak intramolecular hydrogen bonds in favor of stronger solute-solvent hydrogen bonds. whiterose.ac.ukrsc.org Explicit solvent models, where individual solvent molecules are included in the calculation, are more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding to the hydroxyl group. q-chem.com Studies have shown that for halogenated compounds, the choice of solvent can be critical in determining which intermolecular interactions, such as hydrogen versus halogen bonding, dominate self-assembly processes. rsc.org

Mechanistic Insights through Computational Chemistry

Computational chemistry serves as a powerful tool for understanding the intricate details of reaction mechanisms and predicting the chemical behavior of complex molecules like this compound. By employing methods such as Density Functional Theory (DFT), researchers can model reaction pathways and analyze transition states to gain insights that are often difficult to obtain through experimental means alone.

While specific computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the principles of such analyses can be understood from studies on related halogenated and substituted benzyl alcohols. DFT calculations are typically employed to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This involves locating and characterizing the geometries of reactants, intermediates, transition states, and products.

For a molecule like this compound, computational studies could elucidate the mechanisms of key reactions, such as oxidation of the methanol (B129727) group or nucleophilic substitution at the benzylic position. Transition state analysis provides crucial information about the energy barrier of a reaction (activation energy). For instance, in the solvolysis of substituted benzyl chlorides, computational models have been used to understand how substituents affect the stability of carbocation intermediates and the energetics of the transition state. nih.gov Such studies reveal that electron-withdrawing groups, like the halogens present in the target molecule, can significantly influence the reaction mechanism and rate. The calculated geometries and vibrational frequencies of the transition state are essential for confirming that it represents the true saddle point on the potential energy surface connecting reactants and products.

Computational models are instrumental in predicting the reactivity and selectivity of transformations involving halogenated aryl methanols. The electronic effects (both inductive and resonance) of the bromo, chloro, and fluoro substituents, along with their positions on the aromatic ring, create a unique electronic environment that dictates the molecule's reactivity.

DFT calculations can quantify parameters such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential maps. These parameters help in predicting sites susceptible to electrophilic or nucleophilic attack. For example, the LUMO distribution can indicate the most likely site for nucleophilic attack, while the HOMO distribution can suggest the site of oxidation or electrophilic attack. In transformations of halogenated aromatic compounds, computational studies have been used to explain and predict regioselectivity, such as in C-H olefination reactions directed by other functional groups. nih.gov The interplay between the steric hindrance and the electronic influence of the multiple halogen substituents in this compound would be a key factor in determining the selectivity of its reactions, a feature that can be effectively modeled computationally.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural confirmation and analysis of the electronic environment of this compound. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

The most prominent feature would be the O-H stretching vibration of the alcohol group, typically appearing as a broad band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The C-O stretching vibration of the primary alcohol would be expected in the 1000-1050 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The presence of multiple halogen substituents influences the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region, which can be indicative of the substitution pattern. The C-F, C-Cl, and C-Br stretching vibrations would be found in the fingerprint region, typically with C-F stretching around 1000-1400 cm⁻¹, C-Cl stretching around 600-800 cm⁻¹, and C-Br stretching at lower wavenumbers, often below 600 cm⁻¹.

Computational methods can be used to calculate the theoretical vibrational frequencies, which, when scaled, show good agreement with experimental data and aid in the precise assignment of each absorption band. nih.gov

Representative IR Data for Substituted Benzyl Alcohols

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3010 - 3100 |

| Aliphatic C-H Stretch (CH₂) | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Primary Alcohol) | 1000 - 1050 |

| C-F Stretch | 1000 - 1400 |

| C-Cl Stretch | 600 - 800 |

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei in this compound.

In the ¹H NMR spectrum, the protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the 4.5-5.0 ppm range. The hydroxyl proton itself would give a signal whose chemical shift is variable and dependent on concentration and solvent, often appearing as a broad singlet. The aromatic protons would resonate in the 7.0-7.8 ppm region, with their exact chemical shifts and coupling patterns determined by the electronic effects of the three different halogen substituents. The fluorine atom would also introduce coupling to nearby protons (H-F coupling).

In the ¹³C NMR spectrum, the carbon of the methanol group (-CH₂OH) would be expected in the 60-70 ppm range. The aromatic carbons would appear between 110 and 150 ppm. The carbons directly bonded to the electronegative halogens would be significantly affected. The carbon bearing the fluorine atom (C-F) would show a large one-bond coupling constant (¹JCF). The chemical shifts of the aromatic carbons provide insight into the electron distribution in the ring, reflecting the combined inductive and resonance effects of the bromo, chloro, and fluoro substituents.

Representative NMR Data for Halogenated Benzyl Alcohols

| Nucleus | Type of Proton/Carbon | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 7.8 |

| ¹H | Methylene (Ar-CH₂-OH) | 4.5 - 5.0 |

| ¹H | Hydroxyl (Ar-CH₂-OH) | Variable (e.g., 1.5 - 4.0) |

| ¹³C | Aromatic (Ar-C) | 110 - 150 |

| ¹³C | Aromatic (Ar-C-Halogen) | Shifted according to halogen |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene (B151609) ring.

The benzene chromophore typically shows two primary absorption bands (around 204 nm and 255 nm). The positions and intensities of these bands are sensitive to substitution on the aromatic ring. The presence of the -CH₂OH group and the halogen atoms act as auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of these bands. The multiple halogen substituents, with their ability to donate electron density via resonance and withdraw via induction, will modulate the energy of the π molecular orbitals. This results in shifts in the absorption maxima compared to unsubstituted benzyl alcohol. The fine structure often observed in the 255 nm band of benzene is typically lost in substituted derivatives. Analysis of the UV-Vis spectrum can thus provide insights into the electronic structure and the effects of conjugation within the molecule.

Representative UV-Vis Data for Substituted Aromatic Compounds

| Transition | Typical λₘₐₓ Range (nm) | Notes |

|---|---|---|

| π → π* (Primary Band) | 200 - 230 | High intensity (ε > 10,000) |

Research Applications and Future Directions for 6 Bromo 3 Chloro 2 Fluorophenyl Methanol in Chemical Science

Building Blocks for Advanced Organic Synthesis and Materials

The strategic arrangement of functional groups on the (6-Bromo-3-chloro-2-fluorophenyl)methanol scaffold makes it an ideal starting material for creating more complex molecules. The differential reactivity of the carbon-halogen bonds, coupled with the versatility of the benzyl (B1604629) alcohol moiety, provides a platform for sequential and site-selective modifications.

The synthesis of multi-functionalized aromatic systems often relies on the selective modification of polyhalogenated precursors. In molecules like this compound, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. nih.govresearchgate.net This reactivity difference enables a stepwise functionalization strategy.

First, the bromo position can be selectively targeted to introduce an aryl, alkyl, or alkynyl group. Following this initial coupling, the less reactive chloro position can be functionalized under more forcing reaction conditions or with a different catalytic system. nih.gov This sequential approach allows for the controlled and predictable assembly of complex, unsymmetrically substituted aromatic rings. The hydroxymethyl group can be protected during these transformations and later oxidized to an aldehyde or carboxylic acid, providing another point for diversification. This strategic functionalization is crucial for developing new materials and complex organic molecules.

Halogenated heterocyclic compounds are of immense interest in medicinal chemistry due to their prevalence in a wide range of pharmaceuticals. nih.gov Benzyl alcohols, particularly those bearing halogen substituents, serve as valuable precursors for constructing these scaffolds. A common strategy involves the in-situ oxidation of the benzyl alcohol to the corresponding aldehyde. nih.gov This highly reactive intermediate can then be immediately trapped in a multi-component reaction, such as the Hantzsch pyridine (B92270) synthesis or Biginelli reaction, to form halogenated dihydropyridines or dihydropyrimidinones, respectively. nih.gov

Applying this methodology, this compound can be oxidized to 6-bromo-3-chloro-2-fluorobenzaldehyde. This aldehyde can then react with other components to build a variety of heterocyclic rings, retaining the original halogen pattern on the phenyl substituent. The presence of these halogens on the final heterocyclic product provides opportunities for further modification or can be crucial for modulating the biological activity of the molecule.

Synthetic Methodologies for Isotope-Labeled Compounds

Isotope-labeled compounds, particularly those containing positron-emitting isotopes like fluorine-18 (B77423), are indispensable tools for Positron Emission Tomography (PET) imaging in medical diagnostics. The development of efficient methods to introduce these isotopes into complex molecules is a significant area of research.

The introduction of fluorine-18 ([¹⁸F]F⁻) into aromatic rings is challenging, especially for arenes that are not "activated" by electron-withdrawing groups. frontiersin.org Direct nucleophilic aromatic substitution (SNAr) of an existing group on a non-activated ring is generally not feasible. frontiersin.orgnih.gov Therefore, several indirect strategies have been developed.

One of the most effective methods for labeling non-activated arenes involves the use of diaryliodonium salt precursors. frontiersin.orgnih.gov In this approach, a derivative of the target molecule is prepared where the desired labeling site is converted into a diaryliodonium salt. This precursor then reacts readily with no-carrier-added [¹⁸F]fluoride to yield the ¹⁸F-labeled fluoroarene. nih.gov Other transition-metal-mediated methods, for instance, using copper catalysts, have also proven effective for the radiofluorination of aryl boronic esters. researchgate.net

For a molecule like this compound, a derivative would first need to be synthesized to enable ¹⁸F-labeling. For example, the bromo-substituent could be converted into a boronic ester or used to form a diaryliodonium salt. This modified precursor could then undergo a nucleophilic ¹⁸F-fluorination reaction to produce the desired PET imaging agent.

| Strategy | Precursor Type | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Diaryliodonium Salt Method | Ar-I⁺-Ar' Y⁻ | [¹⁸F]KF/K₂₂₂, DMSO, heat | frontiersin.orgnih.gov |

| Copper-Mediated Fluorination | Aryl boronic acid or ester | [¹⁸F]KF, Cu-catalyst, base, solvent (e.g., DMA) | researchgate.net |

| Balz-Schiemann Reaction | Aryl diazonium salt (Ar-N₂⁺ BF₄⁻) | Thermal decomposition with [¹⁸F]fluoride | nih.gov |

Design of Analogs for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Research

The systematic modification of a lead compound to understand how changes in its structure affect its biological activity is a cornerstone of medicinal chemistry. This process, known as Structure-Activity Relationship (SAR) studies, is essential for optimizing drug candidates.

Halogens are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. nih.gov The rational design of analogs of this compound for SAR studies would involve systematically altering the halogen substitution pattern to probe the effects on biological activity. Key properties influenced by halogens include:

Lipophilicity: Halogen substitution generally increases a molecule's lipophilicity (fat-solubility), which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Steric Effects: The size of the halogen atom (I > Br > Cl > F) can influence how a molecule fits into a binding pocket.

Halogen Bonding: Heavier halogens (Cl, Br, I) can act as halogen bond donors, forming specific, directional non-covalent interactions with Lewis basic atoms (like oxygen or nitrogen) in a protein binding site. acs.orgacs.org This interaction can be a powerful tool for enhancing binding affinity and selectivity. nih.gov

An SAR study could involve synthesizing analogs where the bromine at position 6 is replaced with chlorine or iodine, or where the positions of the halogens are permuted. By correlating the changes in these properties with changes in biological activity, researchers can build a model to guide the design of more potent and selective compounds.

| Substituent | σmeta | σpara | General Electronic Effect |

|---|---|---|---|

| -F | +0.34 | +0.06 | Inductively withdrawing, weakly donating by resonance |

| -Cl | +0.37 | +0.23 | Inductively withdrawing, weakly donating by resonance |

| -Br | +0.39 | +0.23 | Inductively withdrawing, weakly donating by resonance |

| -I | +0.35 | +0.18 | Inductively withdrawing, weakly donating by resonance |

Data sourced from Hansch et al. (1991). pitt.edu

Methodologies for Investigating Molecular Recognition at the Binding Interface (excluding biological activity)

The study of molecular recognition involving halogenated compounds like this compound relies on a suite of sophisticated methodologies to elucidate the nature and strength of non-covalent interactions at binding interfaces. These techniques are crucial for designing functional materials and synthetic receptors. The investigation into how this specific molecule interacts with other entities is multifaceted, leveraging both experimental and computational approaches to understand the contributions of forces such as halogen bonding, hydrophobic interactions, and electrostatic potential. nih.govacs.org

Computational methods are central to predicting and analyzing these interactions. In silico simulations, including molecular docking and molecular dynamics, can model the binding of halogenated molecules to a receptor site. nih.gov These models help elucidate how hydrophobic and hydrogen-bonding interactions contribute to stabilizing the complex. nih.gov Furthermore, calculating the electrostatic potential (ESP) can illustrate different charge distributions resulting from specific halogenation patterns, which significantly influences electrostatic interactions. nih.gov For a deeper understanding of the bonding mechanism, quantum chemical studies based on quantitative Kohn–Sham molecular orbital theory and energy decomposition analysis are employed. researchgate.net These analyses reveal that donor-acceptor interactions and steric repulsion between the orbitals of the halogenated ligand and a binding partner must be carefully considered alongside electrostatic and dispersion forces. researchgate.net

Experimentally, techniques such as fluorescence polarization (FP) assays can confirm the binding of halogenated derivatives to receptor molecules. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide precise structural data, revealing the specific atoms involved in the interaction and the geometry of the bound complex, including the characteristic angles of halogen bonds. nih.gov Halogen bonding, an interaction between an electrophilic region on a halogen atom and a nucleophilic region on another atom, is a key focus. researchgate.net Though similar to hydrogen bonding, halogen bonds are highly directional, and their strength can be tuned by changing the halogen atom. acs.org

The table below summarizes key methodologies used to investigate molecular recognition for halogenated aromatic compounds.

| Methodology | Information Provided | Relevant Interactions Investigated |

| Molecular Docking/Dynamics | Predicts binding affinity, conformation, and identifies key interacting residues at a binding site. nih.gov | Hydrophobic, Hydrogen Bonding, Electrostatic Interactions nih.gov |

| Quantum Chemical Calculations | Provides detailed analysis of bonding mechanisms, including electrostatic, dispersion, and donor-acceptor contributions. researchgate.net | Halogen Bonding, Steric Repulsion, Orbital Interactions researchgate.net |

| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescent probe upon binding, confirming interaction and determining binding affinity. nih.gov | General Binding Affinity |

| X-ray Crystallography | Yields high-resolution 3D structures of ligand-receptor complexes, showing precise bond angles and distances. nih.gov | Halogen Bonding Geometry, van der Waals Contacts nih.gov |

| NMR Spectroscopy | Provides information on the structure and dynamics of the complex in solution, identifying points of interaction through chemical shift perturbations. | Proximity and nature of interacting functional groups |

Emerging Catalytic Roles and Ligand Design

The unique electronic and steric properties conferred by the bromine, chlorine, and fluorine atoms on the phenyl ring of this compound position it as a valuable scaffold in catalysis. Its potential extends from serving as a reactive substrate in cross-coupling reactions to forming the basis for novel ligand designs that can modulate the activity and selectivity of metal catalysts.

Substituted benzyl alcohols are versatile building blocks in organic synthesis, and this compound is no exception. Its structure is well-suited for a variety of transition metal-catalyzed transformations. The benzylic alcohol moiety can be directly employed as an electrophile in reactions that proceed via the activation of its sp³ C–O bond. acs.org Catalytic systems involving nickel, iron, or cobalt have been shown to facilitate the direct cross-coupling of benzyl alcohols with aryl or alkyl Grignard reagents. acs.org This approach offers a direct pathway to synthesize more complex diaryl- or alkylaryl-methane structures from this compound.

Furthermore, the aryl bromide and chloride substituents provide additional reactive sites for classic cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling of aryl halides with boronic acids or the Buchwald-Hartwig amination are foundational methods in modern synthesis. organic-chemistry.org The differential reactivity of the C-Br and C-Cl bonds could potentially allow for selective, sequential functionalization, adding a layer of sophisticated molecular control. The compound could also act as a substrate in Pd(II)-catalyzed C-H hydroxylation reactions, where the existing alcohol group (potentially masked) could direct ortho-functionalization. researchgate.net

The table below outlines potential metal-catalyzed reactions involving this compound as a substrate.

| Reaction Type | Metal Catalyst (Example) | Reactive Site on Substrate | Potential Product Class |

| C-O Bond Cross-Coupling | Nickel, Iron, Cobalt | Benzylic C-O bond | Diaryl- and Alkylaryl-methanes acs.org |

| Suzuki-Miyaura Coupling | Palladium | Aryl Bromide (C-Br), Aryl Chloride (C-Cl) | Biaryl compounds |

| Buchwald-Hartwig Amination | Palladium | Aryl Bromide (C-Br), Aryl Chloride (C-Cl) | Aryl amines |

| Directed C-H Functionalization | Palladium | Ortho C-H bond (directed by the methanol (B129727) group) researchgate.net | Substituted salicyl alcohols researchgate.net |

The development of novel ligands is critical for advancing transition metal catalysis, and halogenated scaffolds are increasingly recognized for their utility in ligand design. The presence of multiple halogens on this compound offers unique opportunities for creating ligands with tailored steric and electronic properties. Halogen atoms can participate in halogen bonding, a directional non-covalent interaction that can influence the stability of catalytic intermediates and transition states, thereby enhancing selectivity. acs.orgnih.gov

The methanol group serves as a convenient chemical handle for elaboration into various coordinating groups. For instance, it can be converted to a phosphine (B1218219), amine, ether, or N-heterocyclic carbene (NHC) precursor, which can then chelate to a metal center. The specific arrangement of the bromo, chloro, and fluoro substituents would create a distinct electronic environment around the metal, influencing its catalytic activity. The influence of interfacial ligands on the catalytic performance of metal clusters has been well-documented, with ligands capable of modulating electron density at active sites. researchgate.net By systematically modifying the this compound backbone, a library of ligands could be generated to optimize catalytic performance for specific reactions, such as selective oxidations or asymmetric hydrogenations. organic-chemistry.orgresearchgate.net

Q & A

Q. What are the key considerations for synthesizing (6-Bromo-3-chloro-2-fluorophenyl)methanol with high regioselectivity?

Answer: Synthesis requires careful control of halogenation and oxidation steps. A common approach involves:

- Halogenation sequence : Bromine and chlorine substituents are introduced first due to their lower reactivity compared to fluorine. Fluorination is typically performed last using agents like KF in DMSO to avoid displacement of heavier halogens .

- Oxidation/reduction : The benzylic alcohol group can be introduced via reduction of a ketone precursor (e.g., using NaBH₄) or oxidation of a methyl group (e.g., with KMnO₄ under controlled pH).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended to separate by-products, particularly regioisomers .

Q. How can NMR spectroscopy be optimized to resolve overlapping signals in structural characterization?

Answer:

- ²⁹F NMR : Fluorine’s high sensitivity (100% abundance) helps confirm the 2-fluoro position. Use a broadband probe and decoupling to enhance resolution .

- ¹H NMR : Employ high-field instruments (≥400 MHz) and solvents like CDCl₃ to minimize signal overlap. Integration of benzylic -CH₂OH protons (~4.7 ppm) and coupling patterns for aromatic protons aid assignment .

- Heteronuclear correlation (HSQC/HMBC) : Maps connectivity between ¹H and ¹³C/¹⁹F nuclei, resolving ambiguities in substitution patterns .

Q. What chromatographic methods are effective for purity analysis?

Answer:

- HPLC : Use a C18 column with a mobile phase of methanol:water (70:30) + 0.1% trifluoroacetic acid (TFA) to improve peak symmetry. Retention time typically falls between 8–10 minutes .

- GC-MS : Derivatize the alcohol to its trimethylsilyl ether (e.g., using BSTFA) for volatility. Monitor for fragments at m/z 249 (M⁺-Br) and 173 (M⁺-CF₃) .

Advanced Research Questions

Q. How can SHELXL be used to address crystallographic disorder in the compound’s structure?

Answer:

- Disorder modeling : If the bromine or fluorine atoms exhibit positional disorder, split their occupancy using PART instructions in SHELXL. Refine anisotropic displacement parameters (ADPs) to minimize residual density .

- Twinning analysis : Use the TWIN/BASF commands if diffraction data suggests twinning (e.g., Rint > 0.15). The HKLF5 format is recommended for integrating twinned datasets .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and validate hydrogen bonding networks .

Q. How to reconcile discrepancies between computational (DFT) and experimental (XRD) bond lengths?

Answer:

- DFT settings : Optimize geometry using B3LYP/6-311+G(d,p) with implicit solvent (e.g., PCM for ethanol). Compare calculated bond lengths (C-Br: ~1.89 Å, C-F: ~1.34 Å) with XRD values. Discrepancies >0.02 Å may indicate crystal packing effects .

- Thermal motion correction : Apply SHADE3 to estimate ADPs from XRD data and adjust DFT models for thermal libration .

Q. What strategies mitigate decomposition during long-term storage?

Answer:

- Storage conditions : Store under inert gas (Ar) at -20°C in amber vials to prevent photodegradation. Add stabilizers like BHT (0.1% w/w) to inhibit oxidation of the benzylic alcohol .

- Stability assays : Monitor via periodic HPLC analysis. Degradation products (e.g., ketone derivatives) appear as earlier-eluting peaks .

Q. How to validate synthetic routes using kinetic vs. thermodynamic control?

Answer:

- Low-temperature fluorination : At -78°C, SNAr reactions favor the 2-fluoro position (kinetic control). At 25°C, equilibration may lead to 3-fluoro by-products (thermodynamic control) .

- Quenching experiments : Rapidly cool reaction mixtures to trap intermediates. Analyze via LC-MS to identify competing pathways .

Data Analysis & Reproducibility

Q. How to address contradictory NOE data in conformational analysis?

Answer:

- Selective irradiation : Target specific protons (e.g., benzylic -CH₂OH) to enhance NOE signals. Use 2D NOESY with mixing times ≥300 ms to detect weak correlations .

- MD simulations : Compare experimental NOEs with trajectories from molecular dynamics (AMBER force field) to identify dominant conformers .

Q. What open-data practices ensure reproducibility in structural studies?

Answer:

- Deposit data : Submit crystallographic data to the Cambridge Structural Database (CSD) or PubChem. Include refinement details (R-factors, ADPs) .

- Metadata standards : Use ISA-Tab format to document experimental conditions, ensuring raw NMR/FID files and chromatograms are accessible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.